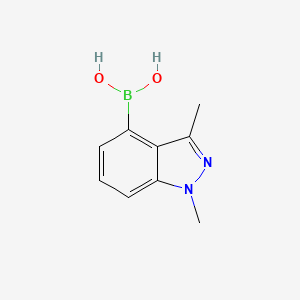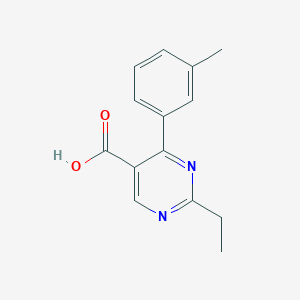
2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C14H14N2O2 . Pyrimidines, which include this compound, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid”, involves numerous methods . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains an ethyl group at position 2, a 3-methylphenyl group at position 4, and a carboxylic acid group at position 5 .Chemical Reactions Analysis
Pyrimidines, including “2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid”, can undergo various chemical reactions. For instance, removal or methylation of the hydroxyl group can result in loss of activity . A similar loss of activity can also be observed in the case of conversion of the nitrogen into carbon at C-2 of the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. They can be designed to target various bacterial and fungal pathogens .
Anticancer Evaluation
These compounds are also studied for their potential anticancer activities. They can be part of chemotherapeutic drug development, targeting specific cancer cells .
Anti-inflammatory Activities
Research has been conducted on pyrimidine derivatives as anti-inflammatory agents, inhibiting key factors like NF-κB and AP-1, which are involved in inflammatory responses .
Pharmacological Evaluation
Pyrimidine compounds have been synthesized and evaluated for a range of pharmacological effects, including interactions with different biological receptors .
Therapeutic Potential
Studies have explored the therapeutic potential of pyrimidine derivatives in various diseases, indicating a broad spectrum of possible medical applications .
Zukünftige Richtungen
Future research on pyrimidines, including “2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid”, could focus on the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrimidine scaffold . This could lead to the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-12-15-8-11(14(17)18)13(16-12)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYZFMLQMVCNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)C2=CC=CC(=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



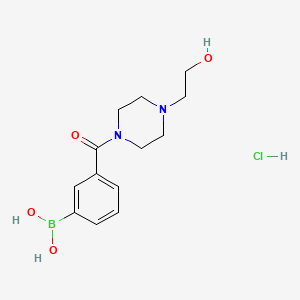
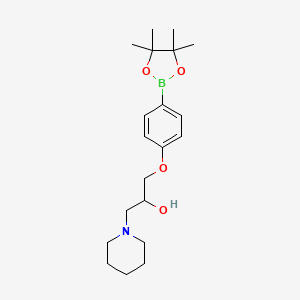
![Imidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1387057.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B1387060.png)
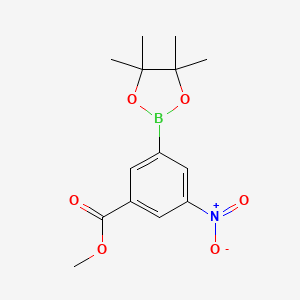

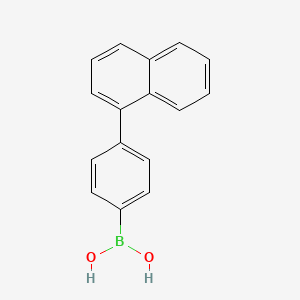

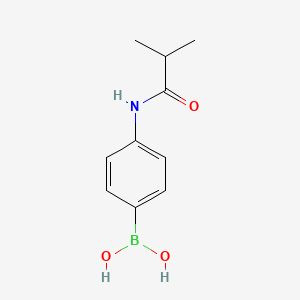


![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
